molecular formula C20H25ClN6O2 B024870 Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)- CAS No. 19971-80-3

Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-

Cat. No. B024870
CAS RN: 19971-80-3
M. Wt: 416.9 g/mol
InChI Key: MSCBOUJTRMBGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-, is a chemical compound that belongs to the xanthine family. It is commonly used as a bronchodilator to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has also been extensively studied in scientific research.

Mechanism Of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP levels in the smooth muscles of the airways. This increase in cyclic AMP levels causes the smooth muscles to relax, which helps to improve breathing. Theophylline also has anti-inflammatory properties, which further contributes to its therapeutic effects.

Biochemical And Physiological Effects

Theophylline has a wide range of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and cardiovascular effects. Theophylline has been shown to increase heart rate, cardiac output, and blood flow to the coronary arteries. It also has diuretic effects, which can help to reduce fluid accumulation in the lungs.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for use in lab experiments. It is a well-characterized compound with known mechanisms of action and physiological effects. It is also relatively stable and easy to handle in the laboratory. However, theophylline also has some limitations, including its narrow therapeutic index and potential for toxicity at high doses.

Future Directions

There are several future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods to improve its clinical efficacy and reduce side effects. Another area of research is the identification of new targets for theophylline, such as inflammatory pathways or signaling pathways involved in airway remodeling. Finally, there is also interest in using theophylline as a tool for studying the mechanisms of respiratory diseases and developing new therapies.

Synthesis Methods

The synthesis of theophylline involves the condensation of ethylenediamine with 1,3-dimethyluric acid. The resulting product is then treated with p-chlorobenzyl chloride to obtain the final compound. The synthesis of theophylline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

Theophylline has been extensively studied in scientific research due to its unique properties and potential therapeutic applications. Research has focused on the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

properties

CAS RN

19971-80-3

Product Name

Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-

Molecular Formula

C20H25ClN6O2

Molecular Weight

416.9 g/mol

IUPAC Name

7-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H25ClN6O2/c1-23-18-17(19(28)24(2)20(23)29)27(14-22-18)12-11-25-7-9-26(10-8-25)13-15-3-5-16(21)6-4-15/h3-6,14H,7-13H2,1-2H3

InChI Key

MSCBOUJTRMBGHM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl

Other CAS RN

19971-80-3

Origin of Product

United States

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